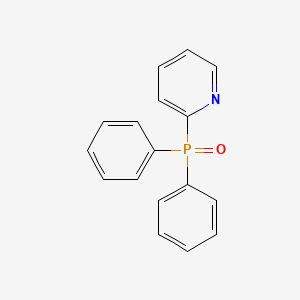

Diphenyl(pyridin-2-yl)phosphine oxide

Description

Properties

Molecular Formula |

C17H14NOP |

|---|---|

Molecular Weight |

279.27 g/mol |

IUPAC Name |

2-diphenylphosphorylpyridine |

InChI |

InChI=1S/C17H14NOP/c19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H |

InChI Key |

DNWSVXHWEWBVSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Quaternization of Diphenylphosphines with Aryl Bromides and Wittig Reaction

A modern and efficient approach involves a two-step sequence:

Step 1: Quaternization

Tertiary diphenylphosphines such as methyldiphenylphosphine or benzyldiphenylphosphine react with aryl bromides, including pyridin-2-yl bromide, to form quaternary phosphonium salts. This reaction can be catalyzed by nickel(II) bromide or proceed under metal-free conditions, tolerating a variety of functional groups.Step 2: Wittig Reaction

The resulting phosphonium salts undergo a Wittig reaction with aldehydes (e.g., furan-2-carbaldehyde or p-chlorobenzaldehyde) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding the desired aryldiphenylphosphine oxides.

This approach allows the synthesis of diphenyl(pyridin-2-yl)phosphine oxide with good to excellent yields (27–90%) and is particularly useful for electron-deficient aryl groups difficult to access by other methods.

Key reaction conditions and outcomes:

| Step | Reagents & Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Quaternization | Diphenylphosphine + pyridin-2-yl bromide, NiBr2 (6 mol%), phenol, reflux, 5 h | 48–90 | Metal-free possible, functional group tolerant |

| Wittig Reaction | Phosphonium salt + aldehyde, DBU, reflux in acetonitrile or xylene | 27–90 | Byproduct olefins formed, phosphine oxide desired |

This method contrasts with the traditional Wittig reaction, where phosphine oxides are byproducts; here, the phosphine oxide is the target product.

Alkaline Hydrolysis of Aryldiphenylphosphonium Salts

An alternative classical method involves the alkaline hydrolysis of aryltriphenylphosphonium salts. The mechanism proceeds via nucleophilic attack by hydroxide on the phosphorus center, forming intermediates that fragment to yield phosphine oxides and corresponding arenes or alkanes.

- The reaction is sensitive to the electronic nature and position of substituents on the aryl ring.

- Electron-donating groups at para- or meta-positions facilitate the formation of aryldiphenylphosphine oxides.

- Ortho-substituents promote departure of the aryl group due to neighboring effects.

- Electron-withdrawing groups tend to retard the reaction.

- Polyaromatic or heteroaromatic aryl groups can affect the selectivity and yield.

This method can produce this compound, especially when the pyridinyl group bears electron-donating substituents, with yields varying according to substituent effects.

- The hydrolysis involves a pentacoordinate phosphorus intermediate.

- The "apical entry and apical departure" principle governs which groups leave during fragmentation.

- Ligand coupling can occur in the presence of ketone substituents, leading to side products.

| Substituent Effect | Reaction Outcome | Notes |

|---|---|---|

| Electron-donating (para/meta) | High yield of aryldiphenylphosphine oxide | Facilitates phenyl group departure |

| Electron-withdrawing (para) | Lower yield or retarded reaction | Slows phenyl group departure |

| Ortho substituents | Facilitates formation of triphenylphosphine oxide | Neighboring group effects |

This method generally requires refluxing with sodium hydroxide solution and careful purification.

Arbuzov Reaction and Related Phosphine Oxide Syntheses

The Arbuzov reaction, involving the reaction of phosphine chlorides with alkyl halides or acyl chlorides, serves as a classical route to phosphine oxides. For this compound, this method may involve:

- Starting from diphenylphosphine chloride and 2-pyridyl acyl chlorides or corresponding precursors.

- Reaction under controlled conditions to afford the phosphine oxide after hydrolysis or oxidation.

This route is less commonly used for heteroaryl phosphine oxides due to limited availability of suitable starting materials and more complex purification steps but remains a foundational synthetic method.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|

| Quaternization + Wittig Reaction | High functional group tolerance, metal-catalyzed or metal-free, good yields, versatile for electron-deficient groups | Requires two steps, formation of olefin byproducts | 27–90 |

| Alkaline Hydrolysis of Phosphonium Salts | Simple reagents, direct hydrolysis, well-understood mechanism | Sensitive to substituent effects, possible side reactions, moderate yields | Variable, often moderate |

| Arbuzov Reaction | Classical, direct formation of phosphine oxides | Limited to suitable precursors, purification challenges | Moderate to good |

Summary Table of Representative Reaction Conditions and Yields for this compound

| Entry | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Quaternization + Wittig | Diphenylphosphine + 2-pyridyl bromide, NiBr2, phenol, reflux; followed by aldehyde + DBU | 60–85 | Metal-free possible, good for heteroaryl |

| 2 | Alkaline Hydrolysis | Arylpyridinium triphenylphosphonium salt + NaOH, reflux | 40–70 | Yield dependent on substituent electronics |

| 3 | Arbuzov Reaction | Diphenylphosphine chloride + 2-pyridyl acyl chloride, hydrolysis | 50–65 | Requires preparation of acyl chlorides |

Chemical Reactions Analysis

Types of Reactions

Diphenyl(pyridin-2-yl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as nitro or halogenated compounds .

Scientific Research Applications

Here's a detailed overview of the applications of diphenyl(pyridin-2-yl)phosphine oxide, incorporating data from the provided search results.

Chemical Properties and Structure

This compound, a phosphine oxide compound, has the molecular formula and a molecular weight of 279.273 . Its CAS number is 64741-30-6 . Other names include 2-(diphenylphosphine oxide)pyridine, 2-pyridyldiphenylphosphine oxide, and 2-(diphenylphosphoryl)pyridine .

Applications

While the provided search results do not offer extensive details specifically on applications of this compound, they do provide some related contexts:

- Organic Electroluminescent Materials: Triphenyl phosphine oxide derivatives have applications in the synthesis of organic electroluminescent materials .

- ** medicinal chemistry:** Some compounds with a diphenylphosphoryl group are described as phosphine oxide drugs containing three P-C bonds such as a Kv1.5 channel inhibitor or fosenazide, a neurodrug with strong inhibiting activities of adrenaline and serotonin .

- TOP1 inhibitors and antiproliferative agents: Phosphorous indenoquinolines have potential as topoisomerase 1 (TOP1) inhibitors and antiproliferative agents .

Related Phosphine Oxides and Their Uses

To provide a broader understanding, it's useful to consider related phosphine oxides and their applications:

- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO): This compound is used as a free radical initiator in polymer chemistry and in photoinduced cross-coupling reactions . It can also be used in UV curable urethane-acrylate coatings and in the photo-crosslinking of PMMA composites for gate insulators in organic thin film transistors .

- Phosphine Oxide Indenoquinoline Derivatives: These derivatives are evaluated as TOP1 inhibitors, showing higher inhibition values than CPT at prolonged incubation times, and studied for their cytotoxic activities against different cancer cell lines .

- 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: Information on this specific compound was limited to its basic properties .

Mechanism of Action

The mechanism of action of diphenyl(pyridin-2-yl)phosphine oxide involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination forms stable complexes that can exhibit unique photophysical properties, such as luminescence. The compound’s ability to act as a bidentate ligand allows it to form chelates with metal ions, enhancing the stability and reactivity of the resulting complexes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares diphenyl(pyridin-2-yl)phosphine oxide with structurally related phosphine oxides:

Electronic and Physical Properties

- Ligand Effects: The pyridyl group in this compound provides stronger electron-withdrawing character compared to purely aromatic analogs like AdTPP or TPO, enhancing its coordination to metal centers . In contrast, carbazole- or diphenylamino-substituted phosphine oxides (e.g., HM-A4, HM-A5) exhibit similar frontier orbital energies but differ in charge transport properties, making them better suited for hole-transport layers in OLEDs .

- Solubility and Host-Guest Interactions : AdTPP shows stronger host-guest interactions in supercritical CO₂ (scCO₂) than in water due to the absence of hydrophobic effects, whereas This compound is more polar and likely performs better in polar solvents .

NMR Data :

Yields : The one-pot synthesis of This compound achieves ~91% yield , outperforming analogs like 26 (42%) and 27 (46%) .

Biological Activity

Diphenyl(pyridin-2-yl)phosphine oxide (DPPO) is a phosphine oxide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of DPPO, supported by various research findings and case studies.

Synthesis of this compound

The synthesis of DPPO typically involves a multi-step process that includes the oxidation of diphenyl(pyridin-2-yl)phosphine. Recent advancements have introduced one-pot three-step protocols that enhance the efficiency of its synthesis. For instance, KOH-promoted oxidative coupling reactions have been employed to yield DPPO with good yields and purity .

Biological Activity

Anticancer Properties:

Research has shown that DPPO and its derivatives exhibit significant anticancer properties. In vitro studies indicate that DPPO acts as a potent inhibitor of topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Compounds derived from DPPO have demonstrated higher inhibition values compared to standard chemotherapeutics like camptothecin (CPT) at extended incubation times .

Enzyme Inhibition:

DPPO has been explored for its ability to inhibit various enzymes, particularly those involved in cancer progression. The presence of the pyridine ring enhances its interaction with biological targets, making it a promising candidate for developing novel pharmaceuticals aimed at enzyme inhibition .

Cytotoxicity Studies:

In cytotoxicity assays against different cancer cell lines, DPPO derivatives exhibited selective toxicity profiles. While some compounds showed significant cytotoxic effects on cancerous cells, they did not affect non-cancerous cell lines, indicating a potential therapeutic window for clinical applications .

Structure-Activity Relationship (SAR)

The biological activity of DPPO can be influenced by structural modifications. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two phenyl groups and a pyridine ring | Inhibitor of TOP1, selective cytotoxicity |

| Dimethyl(pyridin-4-yl)phosphine oxide | Methyl groups instead of phenyl | Potential anticancer agent with different reactivity profiles |

| Diphenyl(quinolin-4-yl)phosphine oxide | Quinoline ring structure | Broader range of biological activities compared to pyridine derivatives |

This table illustrates how variations in the molecular structure can lead to differing biological activities, emphasizing the importance of SAR studies in drug development.

Case Studies

-

TOP1 Inhibition:

A study evaluated several phosphine oxide derivatives, including DPPO, for their effectiveness as TOP1 inhibitors. The results indicated that certain modifications to the phenyl or pyridine groups could enhance inhibitory potency and selectivity against cancer cells . -

Cytotoxicity Against Cancer Cell Lines:

Another investigation assessed the cytotoxic effects of DPPO on various cancer cell lines. The findings revealed that while some derivatives effectively induced apoptosis in cancer cells, they maintained low toxicity levels in non-cancerous cells, showcasing their potential as targeted anticancer agents .

Q & A

Q. What are the established synthetic routes for diphenyl(pyridin-2-yl)phosphine oxide, and how can reaction efficiency be validated?

A common method involves a KOH-promoted oxidative radical phosphorylation of 2-bromopyridine with diphenylphosphine in a one-pot, three-step protocol . Efficiency is validated via NMR spectroscopy (e.g., monitoring P=O peak at ~1200 cm⁻¹ in IR and ³¹P NMR chemical shifts) and HPLC purity analysis (>95% yield under optimized conditions). Reaction parameters such as catalyst loading (e.g., Mn(OAc)₂) and temperature (80–100°C) significantly influence yield .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in ethanol or dichloromethane. Data collection using a Bruker SMART APEX CCD diffractometer and refinement with SHELXTL software (R1 < 0.05) resolve bond angles (e.g., P=O bond length ~1.48 Å) and dihedral angles between pyridyl and phenyl rings (82–89°) . Complementary techniques include FTIR (P=O stretching at 1190–1220 cm⁻¹) and mass spectrometry (ESI-MS m/z 202.19 [M+H]⁺) .

Q. What are the primary applications of this compound in coordination chemistry?

It acts as a hybrid N,O-donor ligand for synthesizing luminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺). The pyridyl nitrogen and phosphoryl oxygen coordinate to metal centers, enabling applications in photo-/triboluminescent materials and catalytic systems. Complexes like [Ln(Ph₂P(O)Py)₂(hfac)₃] exhibit bright red/green emission under UV light .

Advanced Research Questions

Q. How can stereoselectivity challenges in phosphorylation reactions involving this compound be addressed?

DFT calculations identify transition states to rationalize stereoselectivity. For example, Pd(OAc)₂/Xantphos-catalyzed cross-coupling with aryl bromides requires precise control of steric hindrance and electronic effects. Optimizing solvent polarity (e.g., toluene vs. DMF) and base (K₃PO₄ vs. Cs₂CO₃) improves enantiomeric excess (up to 92% ee) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and temperature variations. Static gravimetric methods measure solubility in solvents like ethanol (25°C: 12.7 g/L) or ethyl acetate (8.3 g/L). Data are correlated using Apelblat or λh equations , with deviations <5% . For recalcitrant solvents, sonication or microwave-assisted dissolution enhances solubility .

Q. How does this compound enhance the catalytic activity of transition-metal complexes in cross-coupling reactions?

In Pd-catalyzed C–P bond formations, the phosphine oxide moiety stabilizes metal intermediates via P=O→Pd coordination, accelerating oxidative addition/reductive elimination. For example, benzyl diphenylphosphine oxide derivatives couple with aryl bromides in >90% yield under mild conditions (80°C, 12 h) .

Q. What role does this compound play in the design of self-extinguishing polymers?

As a bio-based curing agent , it incorporates phosphine oxide into epoxy resins via furan derivative addition. The P=O group quenches free radicals during combustion, validated by cone calorimetry (50% reduction in peak heat release rate) and TGA (char yield >30% at 600°C) .

Q. How are computational methods applied to predict reactivity in phosphorylation reactions?

DFT (B3LYP/6-311+G(d,p)) models transition states to predict regioselectivity in radical-based phosphorylation. For example, Mn(OAc)₂-catalyzed reactions favor pyridin-2-yl over pyridin-3-yl due to lower activation energy (ΔΔG‡ = 4.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do reported yields vary for the synthesis of this compound derivatives?

Variations stem from substrate purity (e.g., 2-bromopyridine vs. 2-iodopyridine) and oxygen sensitivity during radical steps. Inert atmosphere (N₂/Ar) and radical scavengers (TEMPO) improve reproducibility. Conflicting NMR data may arise from tautomerism in polar solvents .

Q. How to reconcile discrepancies in luminescence quantum yields of Eu³⁺/Tb³⁺ complexes?

Differences arise from ligand-field effects and energy transfer efficiency . Absolute quantum yields (Φ) are measured via integrating sphere methods. For [Eu(Ph₂P(O)Py)₂(hfac)₃], Φ ranges from 25–40% depending on crystal packing and counterion (hfac⁻ vs. NO₃⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.